4-[(2-Ethyl-1,3-thiazol-4-yl)methylcarbamoyl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(2-Ethyl-1,3-thiazol-4-yl)methylcarbamoyl]benzoic acid, also known as ETC-1002, is a small molecule drug that has been developed as a potential treatment for hypercholesterolemia and other lipid disorders. ETC-1002 works by targeting a key enzyme in the cholesterol synthesis pathway, leading to a reduction in LDL-C and triglyceride levels.
Mechanism of Action
4-[(2-Ethyl-1,3-thiazol-4-yl)methylcarbamoyl]benzoic acid works by targeting the enzyme ATP citrate lyase (ACL), which is involved in the synthesis of cholesterol and fatty acids in the liver. By inhibiting ACL, 4-[(2-Ethyl-1,3-thiazol-4-yl)methylcarbamoyl]benzoic acid reduces the production of LDL-C and triglycerides, leading to a decrease in serum levels of these lipids. In addition, 4-[(2-Ethyl-1,3-thiazol-4-yl)methylcarbamoyl]benzoic acid has been shown to increase the expression of genes involved in fatty acid oxidation, leading to a reduction in liver fat content.
Biochemical and Physiological Effects:
In addition to its lipid-lowering effects, 4-[(2-Ethyl-1,3-thiazol-4-yl)methylcarbamoyl]benzoic acid has been shown to have other beneficial effects on cardiovascular health. 4-[(2-Ethyl-1,3-thiazol-4-yl)methylcarbamoyl]benzoic acid has been shown to reduce inflammation and improve endothelial function, which are important factors in the development of atherosclerosis. In addition, 4-[(2-Ethyl-1,3-thiazol-4-yl)methylcarbamoyl]benzoic acid has been shown to improve insulin sensitivity and glucose metabolism, which are important in the prevention of type 2 diabetes.
Advantages and Limitations for Lab Experiments
One advantage of 4-[(2-Ethyl-1,3-thiazol-4-yl)methylcarbamoyl]benzoic acid is its favorable safety profile, which makes it a promising candidate for long-term use in the treatment of hypercholesterolemia and other lipid disorders. However, one limitation of 4-[(2-Ethyl-1,3-thiazol-4-yl)methylcarbamoyl]benzoic acid is its relatively low potency compared to other lipid-lowering drugs, which may require higher doses or combination therapy for optimal efficacy.
Future Directions
There are several future directions for the development of 4-[(2-Ethyl-1,3-thiazol-4-yl)methylcarbamoyl]benzoic acid. One direction is the investigation of 4-[(2-Ethyl-1,3-thiazol-4-yl)methylcarbamoyl]benzoic acid in combination with other lipid-lowering drugs, such as statins, to determine if there is an additive or synergistic effect on lipid levels. Another direction is the investigation of 4-[(2-Ethyl-1,3-thiazol-4-yl)methylcarbamoyl]benzoic acid in other patient populations, such as those with familial hypercholesterolemia or diabetes. Finally, the long-term safety and efficacy of 4-[(2-Ethyl-1,3-thiazol-4-yl)methylcarbamoyl]benzoic acid will need to be evaluated in larger clinical trials to determine its potential as a treatment for hypercholesterolemia and other lipid disorders.
Synthesis Methods
The synthesis of 4-[(2-Ethyl-1,3-thiazol-4-yl)methylcarbamoyl]benzoic acid involves a multi-step process that starts with the reaction of 2-ethyl-4-methylthiazole with chloroacetyl chloride to form the intermediate 2-ethyl-4-methylthiazol-5-yl chloroacetate. This intermediate is then reacted with 4-aminobenzoic acid to form the final product, 4-[(2-Ethyl-1,3-thiazol-4-yl)methylcarbamoyl]benzoic acid. The overall yield of this process is around 30%.
Scientific Research Applications
4-[(2-Ethyl-1,3-thiazol-4-yl)methylcarbamoyl]benzoic acid has been extensively studied in preclinical and clinical trials, and has shown promising results in reducing LDL-C and triglyceride levels. In a phase 2b clinical trial, 4-[(2-Ethyl-1,3-thiazol-4-yl)methylcarbamoyl]benzoic acid was shown to significantly reduce LDL-C levels by up to 32% compared to placebo. In addition, 4-[(2-Ethyl-1,3-thiazol-4-yl)methylcarbamoyl]benzoic acid has been shown to have a favorable safety profile, with no significant adverse events reported.
properties
IUPAC Name |
4-[(2-ethyl-1,3-thiazol-4-yl)methylcarbamoyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3S/c1-2-12-16-11(8-20-12)7-15-13(17)9-3-5-10(6-4-9)14(18)19/h3-6,8H,2,7H2,1H3,(H,15,17)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVKWJUHRYVWKPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=CS1)CNC(=O)C2=CC=C(C=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.